An In-Depth Technical Guide to 4-Chloro-2-fluoro-6-methylaniline: Synthesis, Properties, and Applications in Modern Chemistry
An In-Depth Technical Guide to 4-Chloro-2-fluoro-6-methylaniline: Synthesis, Properties, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-6-methylaniline, a halogenated aniline derivative of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. While specific data for this exact isomer is limited, this document synthesizes information from closely related analogues to offer expert insights into its chemical properties, logical synthesis strategies, and potential applications.
Introduction: The Strategic Importance of Substituted Anilines
Substituted anilines are foundational building blocks in modern organic chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The precise arrangement of functional groups on the aniline ring dictates the molecule's steric and electronic properties, which in turn influences its reactivity and suitability for specific applications. The subject of this guide, 4-Chloro-2-fluoro-6-methylaniline, possesses a unique substitution pattern that makes it a valuable precursor for complex molecular architectures. The presence of chloro, fluoro, and methyl groups offers multiple points for chemical modification and fine-tuning of a target molecule's biological activity.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of Structurally Related Anilines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 24-27 | 244 | 1.19 (at 25°C)[3] |
| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | - | - | - |
| 4-Chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 | - | 92 / 2.3 mmHg | 1.33[1] |
| 4-Bromo-2-fluoro-6-methylaniline | C₇H₇BrFN | 204.04 | - | - | - |
| 4-Fluoro-N-methylaniline | C₇H₈FN | 125.14 | - | 79 / 11 mmHg | 1.040 (at 25°C)[4] |
Data compiled from various sources.[1][3][4]
Spectroscopic Characterization
The structural features of 4-Chloro-2-fluoro-6-methylaniline would give rise to a distinct spectroscopic fingerprint.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro, fluoro, and methyl groups.
-
¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the carbons in the molecule. The chemical shifts of the aromatic carbons would provide valuable information about the electronic effects of the substituents.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, and C-Cl and C-F stretching vibrations.[5]
Synthesis Strategies: A Rational Approach
A logical and efficient synthesis of 4-Chloro-2-fluoro-6-methylaniline can be designed based on established methodologies for the preparation of substituted anilines. A plausible retro-synthetic analysis suggests that the target molecule could be prepared from a suitably substituted nitrobenzene precursor.
Proposed Synthetic Pathway
Caption: A proposed synthetic route to 4-Chloro-2-fluoro-6-methylaniline.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds. Optimization of reaction conditions and purification methods would be necessary.
Step 1: Chlorination of 3-Fluoro-5-methylaniline
-
Dissolve 3-Fluoro-5-methylaniline in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-chlorosuccinimide (NCS) portion-wise while monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-Chloro-3-fluoro-5-methylaniline.
Step 2: Nitration of 4-Chloro-3-fluoro-5-methylaniline
-
Carefully add 4-Chloro-3-fluoro-5-methylaniline to a mixture of concentrated nitric acid and sulfuric acid at 0°C.
-
Stir the reaction mixture at low temperature until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 4-Chloro-2-fluoro-6-methyl-nitrobenzene by recrystallization or column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the 4-Chloro-2-fluoro-6-methyl-nitrobenzene in ethanol or acetic acid.
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture if necessary and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst or iron salts.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-Chloro-2-fluoro-6-methylaniline.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
Chemical Reactivity and Key Transformations
The reactivity of 4-Chloro-2-fluoro-6-methylaniline is governed by the interplay of its functional groups. The amino group is a nucleophilic center and can undergo a variety of reactions. The aromatic ring is activated by the amino and methyl groups and deactivated by the halogen atoms, leading to specific regioselectivity in electrophilic aromatic substitution reactions.
Diagram of Key Reactions
Caption: Key chemical transformations of 4-Chloro-2-fluoro-6-methylaniline.
-
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to protect the amino group or to introduce new functionalities.
-
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the primary amino group into a diazonium salt. This versatile intermediate can then be subjected to a wide range of Sandmeyer-type reactions to introduce various substituents such as -OH, -CN, -X (halogens), and others.
-
Electrophilic Aromatic Substitution: The positions for electrophilic attack on the aromatic ring are directed by the existing substituents. The strong ortho, para-directing effect of the amino group, combined with the steric hindrance from the adjacent methyl and fluoro groups, will influence the regiochemical outcome of reactions like halogenation, nitration, and sulfonation.
Applications in Drug Discovery and Development
Halogenated anilines are of paramount importance in the pharmaceutical industry. The incorporation of halogen atoms, particularly fluorine and chlorine, can significantly modulate a drug molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[6]
While specific drugs derived from 4-Chloro-2-fluoro-6-methylaniline are not prominently documented, its structural motifs are present in numerous bioactive molecules. For instance, related chloro-methylanilines are key intermediates in the synthesis of tyrosine kinase inhibitors like Dasatinib, which is used in cancer therapy.[6] The unique substitution pattern of 4-Chloro-2-fluoro-6-methylaniline makes it an attractive building block for the synthesis of novel kinase inhibitors and other targeted therapies.
Logical Workflow for Utilizing 4-Chloro-2-fluoro-6-methylaniline in Drug Discovery
Caption: A workflow illustrating the use of 4-Chloro-2-fluoro-6-methylaniline in a drug discovery program.
Safety and Handling
As with all halogenated anilines, 4-Chloro-2-fluoro-6-methylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for related compounds, it is likely to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[7][8]
Table 2: GHS Hazard Statements for Related Anilines
| Compound | GHS Hazard Statements |
| 4-Chloro-2-methylaniline | May cause genetic defects. May cause cancer. Toxic if swallowed or in contact with skin.[2] |
| 4-Bromo-2-fluoro-6-methylaniline | Harmful if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation.[8] |
| 4-Fluoro-2-methylaniline | Harmful if swallowed. Toxic in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation.[7] |
| 2-Chloro-6-methylaniline | Toxic if swallowed. Toxic in contact with skin. Causes skin irritation. Causes serious eye irritation. Toxic if inhaled. May cause respiratory irritation. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure.[9] |
It is imperative to consult the specific Safety Data Sheet (SDS) for 4-Chloro-2-fluoro-6-methylaniline from the supplier before handling. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
4-Chloro-2-fluoro-6-methylaniline is a strategically important, albeit not widely documented, chemical intermediate. Its unique combination of substituents provides a versatile platform for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its inferred chemical properties, logical synthetic approaches, and potential applications, drawing upon the extensive knowledge base of structurally related compounds. As research in medicinal and materials chemistry continues to advance, the utility of such precisely functionalized building blocks is expected to grow, making a thorough understanding of their chemistry essential for innovation.
References
-
PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals. [Link]
-
PubChem. 4-Bromo-2-chloro-6-methylaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Fluoro-2-methylaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-6-methylaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-chloro-2-methylaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-2-fluoro-6-methylaniline. National Center for Biotechnology Information. [Link]
-
NIST. 4-Chloro-2-methylaniline hydrochloride. National Institute of Standards and Technology. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]
- 4. 4-フルオロ-N-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromo-2-chloro-6-methylaniline | C7H7BrClN | CID 2769626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-fluoro-6-methylaniline | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

C₇H₇ClFN159.60
